N-(2-Ethylhexyl)-2-nitroaniline
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Overview
Description
N-(2-Ethylhexyl)-2-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) attached to an aniline ring, with an ethylhexyl group substituting one of the hydrogen atoms on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethylhexyl)-2-nitroaniline typically involves the nitration of aniline derivatives followed by alkylation. One common method includes the nitration of 2-ethylhexylaniline using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group. The reaction is usually carried out at low temperatures to prevent over-nitration and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethylhexyl)-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions where the ethylhexyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: N-(2-Ethylhexyl)-2-aminoaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as carboxylic acids.
Scientific Research Applications
N-(2-Ethylhexyl)-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers.
Mechanism of Action
The mechanism of action of N-(2-Ethylhexyl)-2-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ethylhexyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexyl nitrate: Used as a fuel additive to improve combustion efficiency.
2-Ethylhexyl acetate: A solvent used in coatings and adhesives.
2-Ethylhexyl acrylate: A monomer used in the production of polymers and copolymers.
Uniqueness
N-(2-Ethylhexyl)-2-nitroaniline is unique due to the presence of both a nitro group and an ethylhexyl group, which impart distinct chemical and physical properties
Properties
CAS No. |
85117-98-2 |
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Molecular Formula |
C14H22N2O2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
N-(2-ethylhexyl)-2-nitroaniline |
InChI |
InChI=1S/C14H22N2O2/c1-3-5-8-12(4-2)11-15-13-9-6-7-10-14(13)16(17)18/h6-7,9-10,12,15H,3-5,8,11H2,1-2H3 |
InChI Key |
YFGJRQXFOUTWBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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